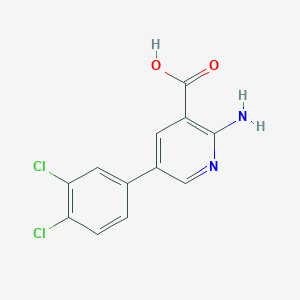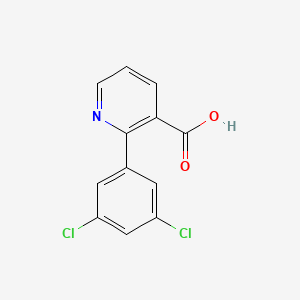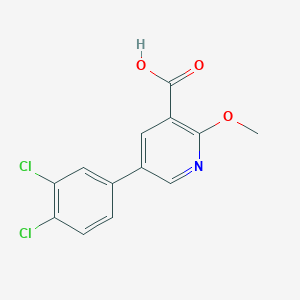![molecular formula C15H14N2O3 B6392493 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% CAS No. 1261899-65-3](/img/structure/B6392493.png)
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid (4-DCPPA) is a synthetic compound with a wide range of applications in scientific research. It is a useful reagent for organic synthesis and has been used in many biochemical and physiological studies. 4-DCPPA has been found to have various biochemical and physiological effects and can be used in laboratory experiments with many advantages and limitations.
Wissenschaftliche Forschungsanwendungen
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% has been used in a variety of scientific research applications, including organic synthesis, biochemical and physiological studies, and drug development. It has been used as a starting material for the synthesis of various compounds, such as amino acids, peptides, and nucleotides. It has also been used in the synthesis of various drugs, such as anti-inflammatory agents, antibiotics, and anti-cancer agents. 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% has also been used in various biochemical and physiological studies, such as the study of enzyme kinetics and the study of cell signaling pathways.
Wirkmechanismus
The mechanism of action of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% is not yet fully understood. It is believed to act as a substrate for enzymes, and it is thought to interact with proteins and other molecules in the cell. It is also thought to be involved in the regulation of gene expression and the modulation of cell signaling pathways.
Biochemical and Physiological Effects
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, such as proteases, phosphatases, and kinases. It has also been found to modulate the activity of various cell signaling pathways, such as the MAPK pathway. Additionally, 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% has been found to have anti-inflammatory and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
There are several advantages to using 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% in laboratory experiments. It is relatively easy to synthesize and is readily available. It is also a relatively stable compound and can be stored for long periods of time. Additionally, it is relatively non-toxic and has low reactivity.
However, there are also some limitations to using 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% in laboratory experiments. It is a relatively expensive compound, and the synthesis process can be time-consuming. Additionally, it can be difficult to purify and isolate the compound, and it can be difficult to accurately measure the concentration of the compound.
Zukünftige Richtungen
There are a number of potential future directions for research involving 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95%. It could be used in the development of new drugs, such as anti-inflammatory agents, antibiotics, and anti-cancer agents. It could also be used to study the structure and function of proteins and other molecules in the cell. Additionally, it could be used to study the regulation of gene expression and the modulation of cell signaling pathways. Finally, it could be used to study the biochemical and physiological effects of various compounds on cells and organisms.
Synthesemethoden
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% can be synthesized through a number of different methods. The most common synthesis method is the reaction of 4-hydroxy-3-methoxybenzaldehyde and N,N-dimethylaminocarbonyl chloride in the presence of a base catalyst. This reaction produces 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95% as the main product and other minor products. The reaction can be carried out in a variety of solvents such as ethanol, methanol, and acetonitrile. The reaction can be optimized by changing the reaction temperature and time, as well as the amount of catalyst used.
Eigenschaften
IUPAC Name |
4-[3-(dimethylcarbamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-17(2)14(18)12-5-3-4-10(8-12)11-6-7-16-13(9-11)15(19)20/h3-9H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPQKUZWTATZGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6392477.png)

![3-[3-(N,N-Dimethylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6392492.png)